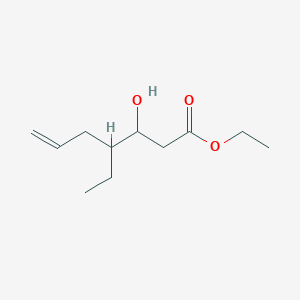
Ethyl 4-ethyl-3-hydroxyhept-6-enoate
货号 B8392809
分子量: 200.27 g/mol
InChI 键: XYBOFXPIMAGSTL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07947738B2
Procedure details


Ethyl 4-ethyl-3-hydroxyhept-6-enoate (3.64 g, 18.2 mmol) was dissolved in a 2 N potassium hydroxide-methanol solution (120 mL), and the solution was stirred overnight at room temperature. From the reaction solution, the solvent was distilled off under reduced pressure. To the residue, a 1 N aqueous sodium hydroxide solution (200 mL) was then added, followed by extraction with diethyl ether. The aqueous layer was made acidic by the addition of concentrated hydrochloric acid under ice cooling, followed by extraction with diethyl ether again. The organic layer was washed with saturated saline and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure to obtain the compound of interest as a pale yellow oil substance (3.14 g, <100%, mixture of diastereomers).

Name
potassium hydroxide methanol
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:12][CH:13]=[CH2:14])[CH:4]([OH:11])[CH2:5][C:6]([O:8]CC)=[O:7])[CH3:2]>[OH-].[K+].CO>[CH2:1]([CH:3]([CH2:12][CH:13]=[CH2:14])[CH:4]([OH:11])[CH2:5][C:6]([OH:8])=[O:7])[CH3:2] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.64 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C(CC(=O)OCC)O)CC=C
|
|
Name
|
potassium hydroxide methanol
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[K+].CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
From the reaction solution, the solvent was distilled off under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue, a 1 N aqueous sodium hydroxide solution (200 mL) was then added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with diethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous layer was made acidic by the addition of concentrated hydrochloric acid under ice cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with diethyl ether again
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated saline
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Then, the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain the compound of interest
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
as a pale yellow oil substance (3.14 g, <100%, mixture of diastereomers)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)C(C(CC(=O)O)O)CC=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
